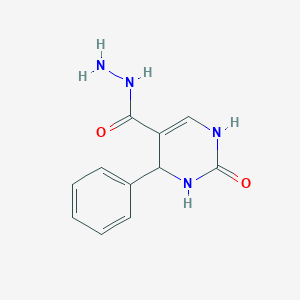

![molecular formula C19H23NO4 B1393645 1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1269525-46-3](/img/structure/B1393645.png)

1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid

Descripción general

Descripción

Tetrahydrofuran (THF) is an organic compound classified as a heterocyclic compound, specifically a cyclic ether . It’s a colorless, water-miscible organic liquid with low viscosity . Cycloalkanes like cyclopentane are saturated hydrocarbons with carbon atoms connected in a ring structure .

Synthesis Analysis

The synthesis of substituted tetrahydrofurans has seen advances from 2005 to 2012, including nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes .Molecular Structure Analysis

The general formula for a cycloalkane composed of n carbons is CnH2n . Tetrahydrofuran, a component of the compound you mentioned, has the formula (CH2)4O .Chemical Reactions Analysis

Tetrahydrofuran is mainly used as a precursor to polymers . It’s also a versatile solvent due to its polarity and wide liquid range .Physical And Chemical Properties Analysis

Tetrahydrofuran is a colorless, water-miscible organic liquid with low viscosity . It has a molecular weight of 72.107 g·mol−1 .Aplicaciones Científicas De Investigación

Chemical Synthesis

- The compound has been utilized in the synthesis of new substituted acetamide derivatives of dihydroisoquinoline carboxamides. These derivatives were obtained through reactions involving ethyl carboxylate, ammonia, isopropylamine, and chloroacetyl chloride, leading to chloroamide that reacts with secondary amines and heterylthiols (Aghekyan & Panosyan, 2016).

Structural Studies

- The structure of a related compound, 1'-methyl-1-oxo-2-(pyridine-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'piperidine]-4-carboxylic acid, was studied through X-ray analysis, ab initio, and DFT calculations. The research inferred similarities between the conformation in crystalline hydrate state and in water solution (Stoyanova et al., 2010).

Medicinal Chemistry

- Spiro compounds, similar to the target compound, have been synthesized for potential biological activity testing. These compounds, like spiro-[4-hydroxycyclohexane-1, 4'-2', 3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline], were synthesized through cyclization processes and are of interest in medicinal chemistry (Yashiro et al., 1975).

Catalysis and Reaction Mechanisms

- In the field of catalysis, the compound and its derivatives are used in unique reaction mechanisms. For example, hydrative carbocyclizations of oxa-alkyne-nitrile functionalities have been reported, producing distinct nitrogen-containing heterocycles (Mukherjee & Liu, 2011).

Heterocyclic Chemistry

- The compound plays a role in the synthesis of novel heterocyclic systems, such as derivatives including spiro-linked tetrahydropyran and pyrimido[1,2-b]isoquinoline fragments (Kisel et al., 2002).

Safety and Hazards

Propiedades

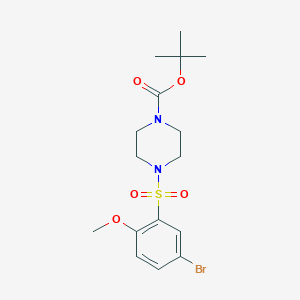

IUPAC Name |

1-oxo-2-(oxolan-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c21-17-15-8-2-1-7-14(15)16(18(22)23)19(9-3-4-10-19)20(17)12-13-6-5-11-24-13/h1-2,7-8,13,16H,3-6,9-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMFZOJMJFQLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4CCCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

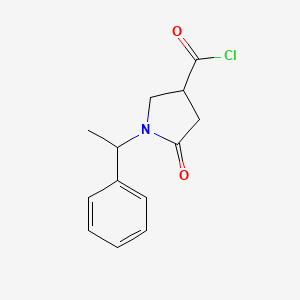

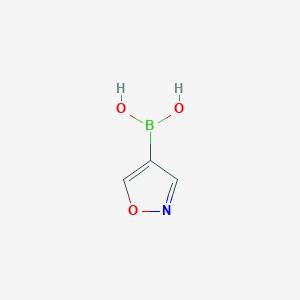

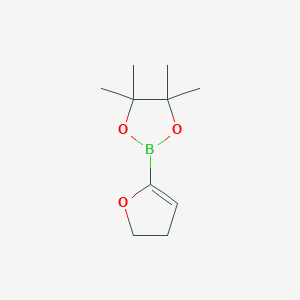

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)

![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)

![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)

![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)